molecular formula C12H8BrN3 B13867007 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine

2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13867007
M. Wt: 274.12 g/mol
InChI Key: JFXIRKMGGYGLAT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.

Preparation Methods

The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 4-bromobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its fluorescent properties are attributed to the intramolecular charge transfer (ICT) between the pyrazole and pyrimidine rings, which can be modulated by substituents on the phenyl ring .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-12-14-6-1-7-16(12)15-11/h1-8H

InChI Key

JFXIRKMGGYGLAT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C3=CC=C(C=C3)Br)N=C1

Origin of Product

United States

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